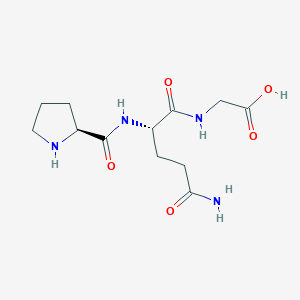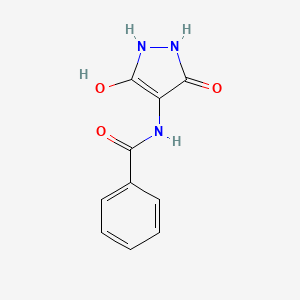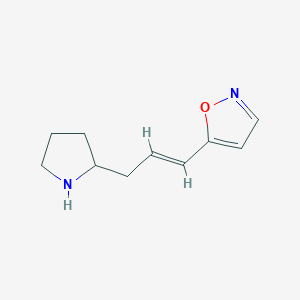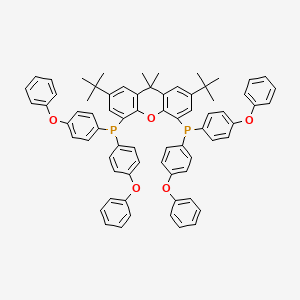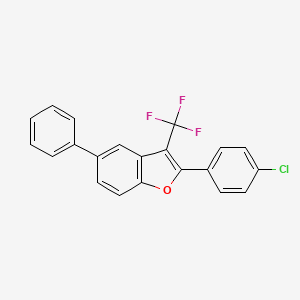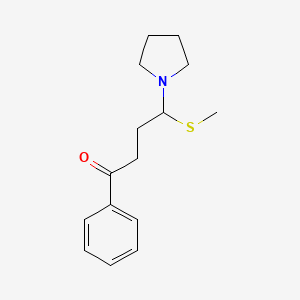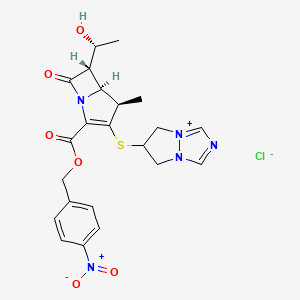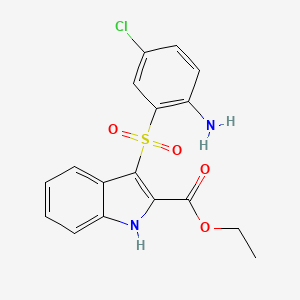![molecular formula C16H14BrNOSe B12897564 Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- CAS No. 828939-58-8](/img/structure/B12897564.png)
Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a complex organic compound that features a bromophenyl group, a phenylselanyl group, and a dihydroisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Dihydroisoxazole Ring: The dihydroisoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with the dihydroisoxazole ring.
Addition of the Phenylselanyl Group: The phenylselanyl group can be added through a nucleophilic substitution reaction, where a phenylselanyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenylselanyl group can undergo oxidation to form selenoxide.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used for reduction.
Substitution: Sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of selenoxide.
Reduction: Formation of phenyl group.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Potential use in studying the biological activity of selenium-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can interact with thiol groups in proteins, leading to modulation of enzyme activity. The bromophenyl group can participate in halogen bonding, affecting molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole
- 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole
- 3-(4-Methylphenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole
Uniqueness
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. The phenylselanyl group also imparts unique properties related to selenium chemistry, which are not present in similar compounds with different substituents.
Propriétés
Numéro CAS |
828939-58-8 |
|---|---|
Formule moléculaire |
C16H14BrNOSe |
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
Clé InChI |
DOZIABJIBGLVTJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC=C(C=C2)Br)C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)

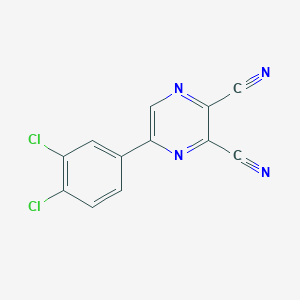
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
